Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala

Übersicht

Beschreibung

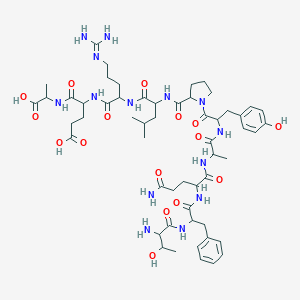

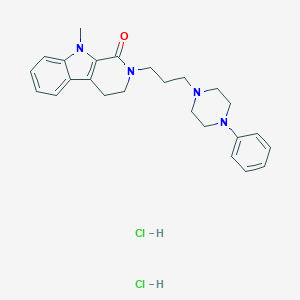

“Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala” is a nonapeptide, a molecule composed of nine amino acids linked together . The peptide is synthesized in a laboratory using various techniques, including solid-phase peptide synthesis.

Synthesis Analysis

The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), a common method for peptide synthesis. SPPS allows for the production of peptides with a specific sequence of amino acids. The process involves the sequential addition of protected amino acids to a growing peptide chain attached to insoluble polymeric support.

Molecular Structure Analysis

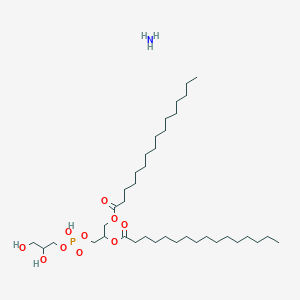

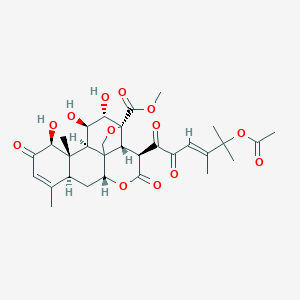

The molecular structure of this peptide is represented by the empirical formula C55H82N14O16 . This indicates that the molecule is composed of 55 carbon atoms, 82 hydrogen atoms, 14 nitrogen atoms, and 16 oxygen atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of this peptide include its molecular weight, which is 1195.32 . The storage temperature for this peptide is recommended to be -20°C .

Wissenschaftliche Forschungsanwendungen

Sarcine Adenylate Kinase from Skeletal Muscle : A study on adenylate kinase from porcine muscle identified a similar sequence within its amino acid composition, highlighting the potential role of such sequences in enzymatic activity and muscle function (Heil et al., 1974).

Creatine Kinase : Research on the thiol groups and sub-unit structure of creatine kinase identified a sequence that partially matches the given peptide. This study contributes to understanding the molecular structure and function of creatine kinase, an enzyme critical in energy metabolism (Bayley & Thomson, 1967).

Nicotinic Cholinergic Receptor : A study on the nicotinic cholinergic receptor explored sequences that form ionic channels in phosphatidylcholine bilayers, highlighting the role of specific amino acid sequences in channel formation and function (Oiki et al., 1988).

Major Histocompatibility Complex Alloantigens : The amino-terminal residues of murine histocompatibility antigen H-2Kb were studied, providing insights into the primary structure of histocompatibility antigens, which play a crucial role in the immune response (Uehara et al., 1980).

Photosynthetic Bacterium Subunits : The amino-terminal sequences of subunits from a photosynthetic bacterium's reaction centers were determined, offering understanding into the structure and function of these subunits in photosynthesis (Sutton et al., 1982).

Safety And Hazards

Safety information for this peptide suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this peptide . All sources of ignition should be removed, and personnel should be evacuated to safe areas in case of a spill or leak .

Eigenschaften

IUPAC Name |

4-[[2-[[2-[[1-[2-[2-[[5-amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(1-carboxyethylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H82N14O16/c1-28(2)25-38(49(79)63-35(13-9-23-60-55(58)59)48(78)64-37(20-22-43(73)74)47(77)62-30(4)54(84)85)66-51(81)41-14-10-24-69(41)53(83)40(27-33-15-17-34(71)18-16-33)68-45(75)29(3)61-46(76)36(19-21-42(56)72)65-50(80)39(26-32-11-7-6-8-12-32)67-52(82)44(57)31(5)70/h6-8,11-12,15-18,28-31,35-41,44,70-71H,9-10,13-14,19-27,57H2,1-5H3,(H2,56,72)(H,61,76)(H,62,77)(H,63,79)(H,64,78)(H,65,80)(H,66,81)(H,67,82)(H,68,75)(H,73,74)(H,84,85)(H4,58,59,60) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKMMPBLQYIPCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H82N14O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390800 | |

| Record name | Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1195.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala | |

CAS RN |

117592-22-0 | |

| Record name | Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

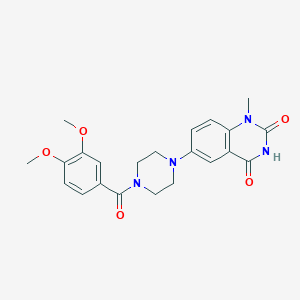

![[(4R,5R)-5-[bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B54890.png)

![7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B54901.png)